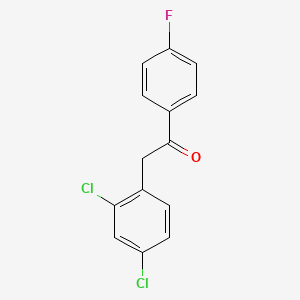
2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-one, also known as 4'-Fluorococaine, is a synthetic compound that belongs to the class of phenyltropanes. It is a potent dopamine reuptake inhibitor and has been found to have potential applications in scientific research.
Scientific Research Applications
Molecular Structure and Spectroscopy
- Research on closely related compounds, like (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, has focused on molecular structure analysis using Fourier Transform Infrared Spectroscopy (FT-IR) and X-ray diffraction. These studies provide insights into the vibrational wavenumbers, geometrical parameters, and electron density transfer within similar molecules (Najiya et al., 2014).
Crystal Structure Studies
- Investigations into compounds like (2E)-1-(4-Fluorophenyl)-3-[4-(propan-2-yl) phenyl]prop-2-en-1-one have revealed crystal structures stabilized through weak intermolecular interactions. Such studies are critical for understanding the chemical and physical properties of these compounds (Salian et al., 2018).
Interaction Studies
- Research on similar compounds like (4-chlorophenyl)-(4-fluorophenyl)-(4-pyridyl) methanol has focused on analyzing weak interactions, such as hydrogen bonds and C-F···π interactions. These interactions are fundamental for understanding the chemical reactivity and stability of related molecules (Choudhury et al., 2002).
Photocatalytic Applications
- Studies on compounds like 2,4-dichlorophenol have explored their photocatalytic oxidation pathways, revealing different reaction mechanisms depending on the pH level. This research is significant for environmental applications, such as water purification and pollution control (Tang & Huang, 1995).
Biodegradation Studies
- Research into derivatives of dichlorophenyl compounds has examined their biodegradation, like the cometabolism of 1,1-Dichloro-2,2-Bis(4-Chlorophenyl)Ethylene by certain bacteria. Understanding these processes is crucial for environmental bioremediation efforts (Hay & Focht, 1998).
properties
IUPAC Name |
2-(2,4-dichlorophenyl)-1-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FO/c15-11-4-1-10(13(16)8-11)7-14(18)9-2-5-12(17)6-3-9/h1-6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRPQALOBUEZJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC2=C(C=C(C=C2)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2922581.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2922583.png)
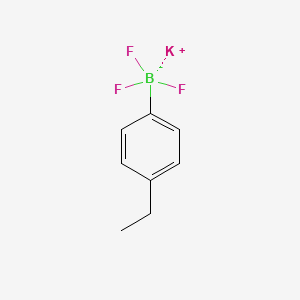
![2-(4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)-1-(2-methoxyphenyl)ethanol](/img/structure/B2922586.png)

![N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(4-methoxyphenyl)ethyl]oxamide](/img/structure/B2922588.png)
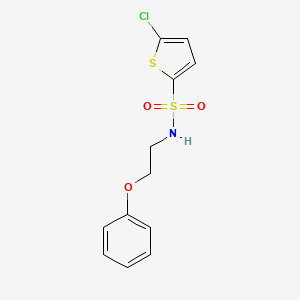
![Methyl 2-[2-[2-(4-chloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2922591.png)
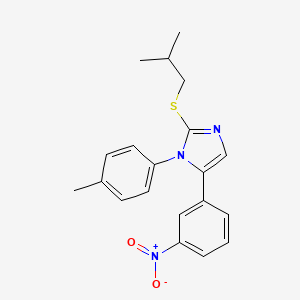
![(4S)-3-[(2-methylphenyl)sulfonyl]-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}-1,3-thiazolidine-4-carboxamide](/img/structure/B2922595.png)
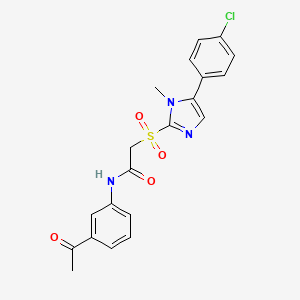
![1-(4-fluorophenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2922597.png)
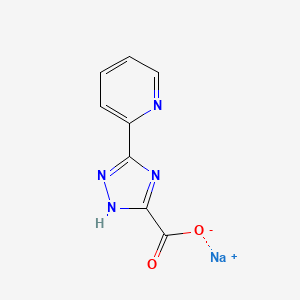
![(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-fluorobenzoate](/img/structure/B2922600.png)